3-chloro-2-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-2-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H27ClN2O3S and its molecular weight is 386.94. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Infection Prevention
Benzenesulfonamide derivatives have been investigated for their potential in HIV-1 infection prevention. The synthesis of novel compounds, including intermediates with active groups such as pyridine and benzenesulfonyl, showcases their use as candidate compounds for drug development aimed at targeting HIV-1 infections (Cheng De-ju, 2015).
Kinase Inhibition for Cardiac Hypertrophy
A series of benzenesulfonamides were designed as selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK), demonstrating potent inhibition of ZAK kinase activity and therapeutic effects on cardiac hypertrophy in models. This indicates their potential application in the treatment of cardiac hypertrophy and related conditions (Yu Chang et al., 2017).
Antitumor Activity
Some benzenesulfonamide derivatives have shown promising broad-spectrum antitumor activity against various tumor cell lines, indicating their potential as leads for the development of new anticancer drugs (Sherif A F Rostom, 2006).
Antimalarial Activity
Compounds connected to benzenesulfonamide moieties have exhibited in vitro activity against Plasmodium falciparum, suggesting their potential for further studies as antimalarials to overcome the burden of resistance in P. falciparum (Thais B Silva et al., 2016).
Antimicrobial and Enzyme Inhibitory Effects
Derivatives of benzenesulfonamide have been evaluated for their antimicrobial activity and enzyme inhibitory effects, highlighting their significance in the development of new bioactive heterocyclic compounds (N. Desai et al., 2016).
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c1-14-17(19)3-2-4-18(14)25(22,23)20-13-15-5-9-21(10-6-15)16-7-11-24-12-8-16/h2-4,15-16,20H,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMOBIXYGSYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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